Vinylglyoxylate

描述

准备方法

Synthetic Routes and Reaction Conditions: Vinylglyoxylate can be synthesized through various methods. One common approach involves the oxidation of glyoxal in the presence of nitric acid, although this reaction is highly exothermic and prone to thermal runaway . Another method includes the electrosynthetic preparation from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, ensuring controlled reaction conditions to prevent thermal runaway. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions: Vinylglyoxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glyoxylic acid.

Reduction: Reduction reactions can convert it into simpler aldehydes or alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions with phenols, forming compounds like 4-hydroxymandelic acid.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: Phenols and other aromatic compounds in the presence of acidic or basic catalysts.

Major Products:

Oxidation: Glyoxylic acid.

Reduction: Aldehydes and alcohols.

Substitution: Hydroxymandelic acid derivatives.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

Vinylglyoxylate serves as a crucial building block in organic synthesis. It is utilized in the production of various chemical intermediates and fine chemicals. Its ability to participate in diverse reactions makes it an invaluable component in synthetic organic chemistry.

Polymer Production

In industrial applications, this compound is employed in the production of polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the properties of the final product.

Biological Applications

Metabolic Intermediate

In biological systems, this compound acts as a metabolic intermediate. It plays a significant role in the glyoxylate cycle, which is essential for converting acetyl-CoA into succinate, particularly in microorganisms like Mycobacterium tuberculosis . This pathway is crucial for survival under nutrient-limited conditions.

Enzyme Inhibition Studies

this compound has been studied for its inhibitory effects on isocitrate lyases (ICL1 and ICL2), enzymes involved in the glyoxylate shunt. Research indicates that it acts as a mechanism-based inactivator, forming a covalent adduct with the active site of these enzymes . This inhibition can disrupt metabolic pathways, making this compound a potential target for drug development against pathogens like Mycobacterium tuberculosis.

Medical Applications

Drug Development Precursor

Ongoing research explores this compound's potential as a precursor for drug development. Its biochemical properties suggest it could be modified to create novel therapeutic agents targeting specific metabolic pathways .

Biochemical Assays

In medical research, this compound is used as a reagent in biochemical assays to study enzyme kinetics and metabolic processes. Its role in these assays helps elucidate the mechanisms of action of various enzymes and their inhibitors.

Industrial Applications

Production of Industrial Chemicals

this compound is utilized in the synthesis of industrial chemicals, including agrochemicals and specialty chemicals. Its reactivity allows for the formation of complex molecules that are essential in various industrial processes .

Case Study 1: Inhibition Kinetics of Isocitrate Lyases

A study examined the inhibition kinetics of ICL1 and ICL2 by this compound, demonstrating its effectiveness as an enzyme inhibitor. The study measured parameters such as rate constants and recovery after dialysis:

| Parameter | ICL1 | ICL2 |

|---|---|---|

| Rate Constant | Not specified | Not specified |

| Half-maximal Inactivation Concentration | Not specified | Not specified |

| Recovery after Dialysis | 50% after 24h | Nearly 100% after 48h |

This study highlights this compound's potential role in developing inhibitors for therapeutic use against bacterial infections .

Case Study 2: Microbial Utilization

Another investigation focused on microbial strains capable of utilizing this compound as a growth substrate. Strain MF1 was isolated from an enrichment culture that demonstrated effective metabolism of this compound, showcasing its potential application in bioremediation processes .

作用机制

The mechanism of action of vinylglyoxylate involves its role as a metabolic intermediate. For instance, in Mycobacterium tuberculosis, this compound is formed as a key intermediate in the inactivation of isocitrate lyases 1 and 2. The enzyme-catalyzed retro-aldol cleavage of 2-vinyl-d-isocitrate unmasks a Michael substrate, 2-vinylglyoxylate, which then forms a covalent adduct with the thiolate form of active-site cysteine .

相似化合物的比较

Glyoxylic Acid: An organic compound with the formula C2H2O3, it is structurally similar to vinylglyoxylate but lacks the vinyl group.

Acetic Acid: A simple carboxylic acid with the formula C2H4O2, it is a fundamental building block in organic chemistry.

Oxalic Acid: An organic compound with the formula C2H2O4, it is used in various industrial applications.

Uniqueness: this compound’s uniqueness lies in its vinyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

生物活性

Vinylglyoxylate, a compound derived from glyoxylate, has garnered attention in biochemical research due to its unique biological activities. This article explores its mechanisms of action, interactions with enzymes, and relevance in various biological contexts, particularly focusing on its role in the glyoxylate shunt and its potential applications in microbial metabolism.

Chemical Structure and Properties

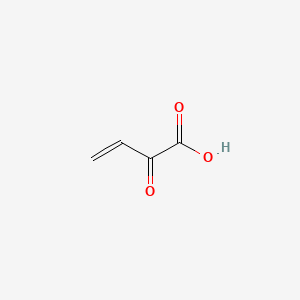

This compound is characterized by the presence of both vinyl and glyoxylate functional groups. Its structure can be represented as follows:

This compound is known for its ability to form covalent adducts with thiol groups in proteins, which is critical for understanding its biological activity.

Covalent Modification of Enzymes

this compound acts as a mechanism-based inactivator of isocitrate lyases (ICL1 and ICL2), which play a crucial role in the glyoxylate shunt pathway. This pathway is essential for certain bacteria, including Mycobacterium tuberculosis, allowing them to utilize fatty acids as carbon sources during prolonged starvation conditions.

-

Inactivation Kinetics

- This compound undergoes retro-aldol cleavage to form a Michael acceptor that covalently modifies the active site cysteine residue (Cys 191) of ICL enzymes.

- Studies have shown that concentrations of this compound ≥20 µM can lead to over 95% inactivation of ICL1 within 65 minutes. The rate constant for this inactivation is approximately .

- Reversibility of Inhibition

Biological Implications

Role in Mycobacterial Metabolism

The glyoxylate shunt, facilitated by ICL enzymes, allows M. tuberculosis to survive under nutrient-limited conditions by converting fatty acids into carbohydrates. This compound's inhibition of ICL can therefore serve as a potential therapeutic target for tuberculosis treatment.

Desiccation Tolerance

Research indicates that the glyoxylate shunt may also contribute to desiccation tolerance in various organisms, including nematodes and yeast. This compound's role in this context suggests it could influence metabolic pathways that promote survival under extreme environmental stress .

Study 1: Inhibition Kinetics of Isocitrate Lyases

A detailed kinetic study demonstrated that this compound effectively inhibits ICL1 and ICL2 through covalent modification. The partition ratio was measured to assess the stoichiometry of enzyme inactivation compared to substrate turnover rates .

| Parameter | ICL1 | ICL2 |

|---|---|---|

| Rate Constant | ||

| Half-maximal Inactivation Concentration | Not specified | |

| Recovery after Dialysis | 50% after 24h | Nearly 100% after 48h |

Study 2: Growth Substrates for Microbial Strains

Another investigation focused on microbial strains capable of utilizing this compound and related compounds as growth substrates. Strain MF1 was isolated from an enrichment culture that utilized vinyl chloride and demonstrated the ability to metabolize this compound effectively .

属性

IUPAC Name |

2-oxobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUBLKUCHAAUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205379 | |

| Record name | Vinylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-76-3 | |

| Record name | 2-Oxo-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Oxo-3-butenoic acid, also known as vinylglyoxylate, is a highly electrophilic compound. It's formed through enzymatic and non-enzymatic reactions. For instance, it's a product of the L-amino acid oxidase-catalyzed oxidation of canavanine [, ]. This process involves the formation of α-keto-γ-guanidinooxybutyrate (ketocanavanine) which then undergoes a base-catalyzed β,γ-elimination reaction, leading to this compound and 2-hydroxyguanidine []. Similar elimination reactions can occur with other amino acids containing good leaving groups at the γ-position, like S-adenosylmethionine [].

ANone: this compound has the molecular formula C4H4O3. Its structure features an aldehyde group at the first carbon (C1), a ketone group at C2, and a vinyl group at C3.

A: this compound is a highly reactive electrophile, meaning it can readily react with nucleophiles present in biological systems. While its specific interactions and downstream effects are not fully elucidated in the provided research, its high electrophilicity suggests potential for interactions with proteins and other biomolecules [].

A: Yes, the research papers highlight the ability of this compound to act as a mechanism-based inactivator of isocitrate lyases (ICL1 and ICL2) from Mycobacterium tuberculosis []. In this context, the enzymatic conversion of 2-vinyl-d-isocitrate generates this compound, which then forms a covalent adduct with the active site cysteine residue (Cys191) of ICL, leading to enzyme inactivation [].

A: The identification of this compound as a metabolite in the dibenzothiophene degradation pathway, specifically in certain Beijerinckia and Pseudomonas species, provides insights into microbial sulfur metabolism [, ]. Its formation suggests a multi-step enzymatic process involving the oxidation of dibenzothiophene to 4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid, which is then further metabolized to this compound [, ].

A: While the provided research doesn't delve into specific analytical techniques for this compound quantification, its detection and characterization as a metabolite in dibenzothiophene degradation pathways suggest the use of techniques like UV spectrophotometry and possibly chromatographic methods [, ]. Further research focusing on developing sensitive and specific analytical methods for this compound is necessary.

A: Yes, structural modifications to compounds analogous to 2-oxo-3-butenoic acid can significantly influence their biological activity. For example, derivatives of phenyl-keto butenoic acids, particularly the meta nitrophenyl derivative of 2-oxo-3-butenoic acid (MNPB), have been shown to inhibit transketolase, a thiamine-dependent enzyme []. This highlights the importance of structural features in dictating the interaction of these compounds with their biological targets [].

A: While the provided research focuses primarily on the metabolic and enzymatic aspects of 2-oxo-3-butenoic acid, some studies suggest potential medicinal applications of its derivatives. For instance, derivatives of 4-phenyl-2-oxo-3-butenoic acid and 6-formyl-1,2-benzpyrone, particularly their semicarbazones, para-nitrobenzoyl hydrazones, and isonicotinyl hydrazones, have been investigated for their antitubercular activity [].

A: While 2-oxo-3-butenoic acid is a metabolite in the microbial degradation of dibenzothiophene, a common environmental pollutant, the research doesn't explicitly address its environmental impact. Further studies are needed to assess its fate, persistence, and potential ecotoxicological effects []. Additionally, understanding the factors influencing its formation and further degradation by microorganisms is crucial for optimizing bioremediation strategies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。